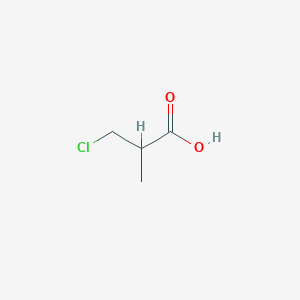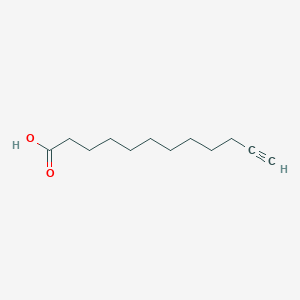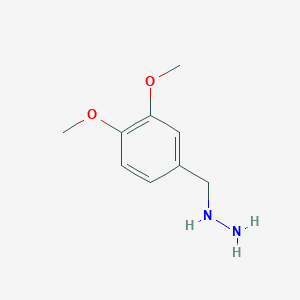
2,15-十六烷二酮
描述
2,15-Hexadecanedione is a chemical compound with the molecular formula C16H30O2 . It has an average mass of 254.408 Da and a monoisotopic mass of 254.224579 Da . The compound is also known by its IUPAC name, hexadecane-2,15-dione .
Molecular Structure Analysis
The molecular structure of 2,15-Hexadecanedione consists of a chain of 16 carbon atoms, with two oxygen atoms double-bonded to the second and fifteenth carbon atoms .Physical And Chemical Properties Analysis
2,15-Hexadecanedione has a density of 0.9±0.1 g/cm3, a boiling point of 353.1±15.0 °C at 760 mmHg, and a flash point of 132.5±17.4 °C . It has a molar refractivity of 76.2±0.3 cm3, a polar surface area of 34 Å2, and a molar volume of 286.9±3.0 cm3 .科学研究应用
Precursor in Muscone Synthesis
2,15-Hexadecanedione is used as a precursor in the synthesis of Muscone . Muscone is a macrocyclic musk compound that is widely used in the fragrance industry. The synthesis process involves several steps, including the oxidation of 8-Acetoxy-1,6-octadiene with PdCl2/CuCl/O2 to give 8-acetoxy-6-octen-2-one . This is then followed by hydrolysis and hydrogenation of the ketone to produce 8-hydroxy-2-octanone . The tosylate is then converted into the iodide and bromide . The bromide is converted into the Grignard reagent, and coupled with the iodide by the catalysis of CuI coordinated by 2,2′-bipyridyl to give 2,15-hexadecanedione .
Intermediate in Organic Synthesis
2,15-Hexadecanedione can also serve as an intermediate in various organic synthesis processes . For instance, 1-Acetoxy-2,7-octadiene obtained by the palladium catalyzed dimerization of butadiene in acetic acid was converted to 1-chloro-2,7-octadiene . Coupling of this allylic chloride with iron powder in DMF afforded 1,6,10,15-hexadecatetraene as a main product . Selective oxidation of the terminal double bonds to methyl ketones catalyzed by palladium chloride and cuprous chloride, followed by hydrogenation gave 2,15-hexadecanedione .
安全和危害
作用机制
Target of Action
2,15-Hexadecanedione, also known as hexadecane-2,15-dione, is a complex organic compound . .
Biochemical Pathways
The synthesis of 2,15-Hexadecanedione involves several biochemical reactions. The terminal double bond of 3,8-nonadienoate is oxidized to a methyl ketone with a catalyst system of PdCl2/CuCl/O2, and the internal double bond is reduced to give 8-oxononanoate . This is then hydrolyzed to 8-oxononanoic acid . The Kolbe electrolysis of the acid produces 2,15-hexadecanedione . .
属性
IUPAC Name |
hexadecane-2,15-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-15(17)13-11-9-7-5-3-4-6-8-10-12-14-16(2)18/h3-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOHLAYDIMKILU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCCCCCCCCCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332468 | |
| Record name | 2,15-Hexadecanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,15-Hexadecanedione | |
CAS RN |
18650-13-0 | |
| Record name | 2,15-Hexadecanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of 2,15-Hexadecanedione in scientific research?
A1: 2,15-Hexadecanedione serves as a crucial precursor in the synthesis of muscone [, , , ]. Muscone is a valuable fragrant compound found naturally in limited quantities, making its synthetic production highly significant.
Q2: What is the molecular formula and weight of 2,15-Hexadecanedione?
A2: The molecular formula of 2,15-Hexadecanedione is C16H30O2. Its molecular weight is 254.41 g/mol.
Q3: Can you describe some of the synthetic routes used to produce 2,15-Hexadecanedione?
A3: Several synthetic methods have been developed for 2,15-Hexadecanedione, including:
- From Butadiene: This approach utilizes butadiene telomers as starting materials, employing palladium-catalyzed oxidation and coupling reactions [, , ].
- From Tetrahydrofolate Coenzyme Model: Biomimetic synthesis utilizes bisbenzimidazolium salts as tetrahydrofolate coenzyme models, reacting them with methyl magnesium iodide [, ].
- From α,ω-diols: Iridium catalysts facilitate the alkylation of acetone with 1,10-decanediol, leading to 2,15-Hexadecanedione [].
- From Tetradecanedioic Acid: This method involves reacting tetradecanedioic acid with chlorosulfoxide followed by a reaction with halogenomethylzinc [].
Q4: What role does palladium play in the synthesis of 2,15-Hexadecanedione from butadiene?
A4: Palladium catalysts, specifically PdCl2/CuCl/O2 systems, are crucial for oxidizing terminal double bonds of butadiene derivatives to methyl ketones, ultimately leading to 2,15-Hexadecanedione [, ].
Q5: What is the significance of the "one-carbon unit transfer reaction" in the context of 2,15-Hexadecanedione synthesis?
A5: Inspired by the natural process of one-carbon unit transfer by the tetrahydrofolate coenzyme, researchers have developed a biomimetic synthesis of 2,15-Hexadecanedione using bisbenzimidazolium salts as tetrahydrofolate coenzyme models [, ].
Q6: How is 2,15-Hexadecanedione converted to muscone?
A6: 2,15-Hexadecanedione undergoes an intramolecular aldol condensation to form a cyclic ketone. Subsequent catalytic hydrogenation of this intermediate yields the final product, muscone [, ].
Q7: What is the role of titanium tetrachloride (TiCl4) in the synthesis of muscone from 2,15-Hexadecanedione?
A7: TiCl4, combined with tertiary amines, acts as a catalyst in the intramolecular ring-closing aldol condensation of 2,15-Hexadecanedione, a crucial step in the synthesis of dehydro-muscone, which is subsequently hydrogenated to yield muscone [].
Q8: Has 2,15-Hexadecanedione been identified in any natural sources?
A8: Yes, 2,15-Hexadecanedione has been identified as a component of the volatile oil extracted from the blossom of Incarvillea younghusbandii Sprague [].
Q9: Are there any spectroscopic data available to confirm the structure of 2,15-Hexadecanedione?
A9: Yes, the structure of 2,15-Hexadecanedione has been confirmed using spectroscopic techniques such as 1H NMR and IR spectroscopy [, ].
Q10: What is the significance of the E/Z isomerism in dehydro-muscone synthesis?
A10: The stereoselectivity of the ring-closing aldol condensation reaction is important, as it determines the ratio of E/Z isomers in the dehydro-muscone product. Optimizing reaction conditions to favor the desired isomer is crucial for efficient muscone synthesis [].
Q11: What are some potential advantages of using α,ω-diols as alkylating agents in the synthesis of 2,15-Hexadecanedione?
A11: Using α,ω-diols, such as 1,10-decanediol, offers a direct route to 2,15-Hexadecanedione, simplifying the synthesis and potentially improving the overall yield [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


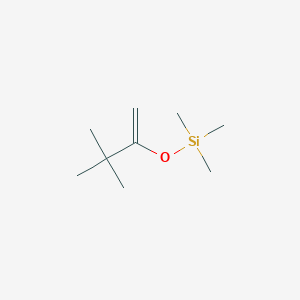



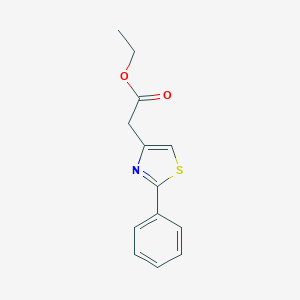

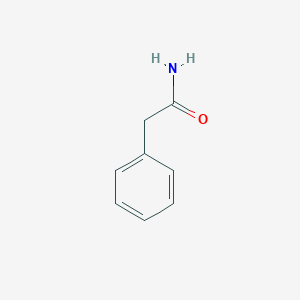
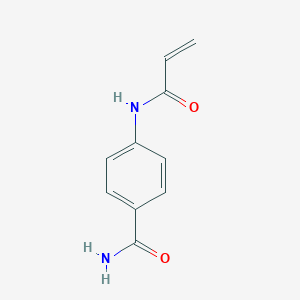

![2-Azaspiro[4.4]nonane](/img/structure/B93273.png)
![Benzo[a]phenazine 12-oxide](/img/structure/B93276.png)
